![molecular formula C18H21N3O2 B2951246 5-Cyclopropyl-3-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,2,4-oxadiazole CAS No. 2418663-46-2](/img/structure/B2951246.png)
5-Cyclopropyl-3-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-3-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,2,4-oxadiazole is a synthetic organic compound with the molecular formula C18H21N3O2 and a molecular weight of 311.385 g/mol. This compound is characterized by the presence of a cyclopropyl group, an aziridine ring, and an oxadiazole ring, making it a unique and complex molecule.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form corresponding oxaziridines.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or receptors.
Industry: Its chemical properties could make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,2,4-oxadiazole is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The aziridine ring may act as an electrophile, while the oxadiazole ring may participate in hydrogen bonding or π-π interactions with target molecules. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 5-Cyclopropyl-3-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,2,4-oxadiazole include other oxadiazole derivatives and aziridine-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
5-Phenyl-1,2,4-oxadiazole:
Aziridine derivatives: May have different substituents on the aziridine ring, affecting their electrophilicity and biological interactions. The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
5-cyclopropyl-3-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-12(1)9-21-10-15(21)11-22-16-7-5-13(6-8-16)17-19-18(23-20-17)14-3-4-14/h5-8,12,14-15H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXKQYRQMWPQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)C4=NOC(=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
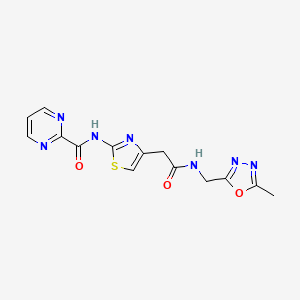
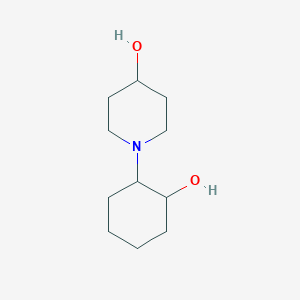
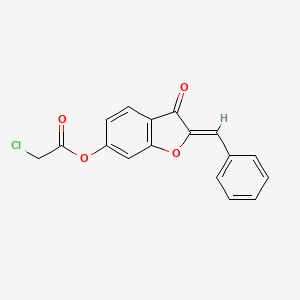
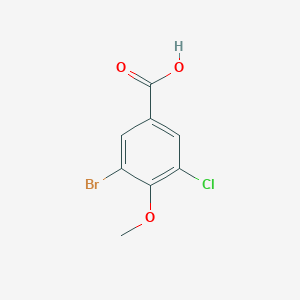
![3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane](/img/structure/B2951169.png)
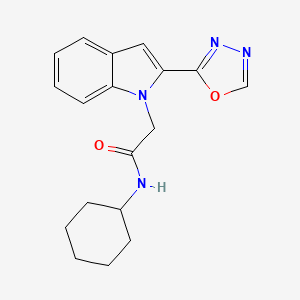
![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2951174.png)
![N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2951175.png)
![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2951178.png)
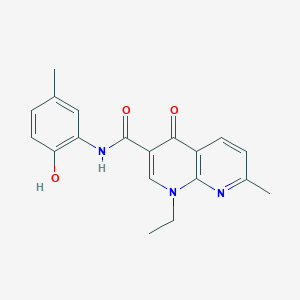

![N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide](/img/structure/B2951183.png)
![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide](/img/structure/B2951184.png)

